tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H23NO5. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by a piperidine ring substituted with a tert-butyl ester and a methoxy-oxopropanoyl group.
Preparation Methods
The synthesis of tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and methoxy-oxopropanoyl reagents. One common method includes the use of tert-butyl 2-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate as a starting material . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Chemical Reactions Analysis
tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity .
Comparison with Similar Compounds
tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate: This compound has a similar structure but differs in the position of the methoxy-oxopropanoyl group.
tert-Butyl 4-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate: Another structural isomer with the methoxy-oxopropanoyl group at the 4-position.
tert-Butyl 2-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate: This compound has a similar backbone but lacks the oxo group, making it less reactive in certain chemical reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-8-6-5-7-10(15)11(16)9-12(17)19-4/h10H,5-9H2,1-4H3 |
InChI Key |
WRHJVTSWOBEMBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)CC(=O)OC |
Origin of Product |
United States |
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